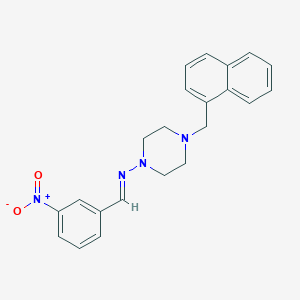
4-(1-naphthylmethyl)-N-(3-nitrobenzylidene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-naphthylmethyl)-N-(3-nitrobenzylidene)-1-piperazinamine is a useful research compound. Its molecular formula is C22H22N4O2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.17427596 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(1-Naphthylmethyl)-N-(3-nitrobenzylidene)-1-piperazinamine is a synthetic compound that belongs to the class of piperazine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structure:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₂
- CAS Number : 303102-21-8
The structure features a piperazine ring substituted with a naphthylmethyl group and a nitrobenzylidene moiety, which contributes to its unique biological properties.
Biological Activity Overview
Piperazine derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Compounds with piperazine structures have shown efficacy against various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties : Research indicates that certain piperazine derivatives can induce apoptosis in cancer cells, making them candidates for cancer therapy.
- Neuropharmacological Effects : Some studies have suggested that piperazine derivatives may interact with neurotransmitter receptors, potentially affecting mood and behavior.
The biological activity of this compound is thought to involve interaction with specific molecular targets. These may include:
- Receptor Binding : The compound may bind to aminergic receptors, influencing neurotransmitter systems.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through the generation of reactive oxygen species (ROS) and endoplasmic reticulum stress.
Case Studies and Research Findings
Several studies have investigated the biological activity of related piperazine compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in tumor cells | |
| Neuropharmacological | Modulates neurotransmitter receptor activity |
Example Study
In a study examining related piperazine compounds, it was found that modifications to the piperazine ring significantly altered cytotoxicity against cancer cell lines. For instance, compounds that included electron-withdrawing groups demonstrated increased antiproliferative effects compared to their parent structures. This suggests that similar modifications could enhance the biological activity of this compound.
属性
IUPAC Name |
(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(3-nitrophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-26(28)21-9-3-5-18(15-21)16-23-25-13-11-24(12-14-25)17-20-8-4-7-19-6-1-2-10-22(19)20/h1-10,15-16H,11-14,17H2/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKAQOSFONNHQK-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














